molecular formula C9H8BrClO3 B13720982 Methyl 3-bromo-4-chloro-2-methoxybenzoate

Methyl 3-bromo-4-chloro-2-methoxybenzoate

Katalognummer: B13720982
Molekulargewicht: 279.51 g/mol
InChI-Schlüssel: PHHOZBPNQIOHEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-4-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-chloro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination and chlorination of methyl 2-methoxybenzoate. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-4-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-4-chloro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 3-bromo-4-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various chemical transformations, influencing biological pathways and molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the chlorine substituent.

    Methyl 4-bromo-2-methoxybenzoate: Different position of the bromine and methoxy groups.

    Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a bromomethyl group instead of a bromine atom .

Uniqueness

Methyl 3-bromo-4-chloro-2-methoxybenzoate is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the aromatic ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C9H8BrClO3

Molekulargewicht

279.51 g/mol

IUPAC-Name

methyl 3-bromo-4-chloro-2-methoxybenzoate

InChI

InChI=1S/C9H8BrClO3/c1-13-8-5(9(12)14-2)3-4-6(11)7(8)10/h3-4H,1-2H3

InChI-Schlüssel

PHHOZBPNQIOHEH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1Br)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.